molecular formula C19H18O6 B5754644 methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate

methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate

Cat. No.: B5754644
M. Wt: 342.3 g/mol
InChI Key: MLIYYGAMRYLWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate typically involves multiple steps. One common method involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with methyl 5-methylfuran-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl isonicotinate
  • 4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
  • 4-Methyl-2-oxo-2H-chromen-7-yl 3-phenylacrylate
  • 4-Ethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16O5C_{19}H_{16}O_5, with a molecular weight of approximately 324.33 g/mol. Its structure features a furan ring and a coumarin moiety, which are essential for its biological activities.

PropertyValue
Molecular FormulaC19H16O5
Molecular Weight324.33 g/mol
InChIInChI=1S/C19H16O5/c1-12...
InChIKeySXKPOYYSOOKSTB-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study showed that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism
A study involving RAW264.7 macrophages demonstrated that treatment with the compound reduced LPS-induced nitric oxide (NO) production significantly. Furthermore, Western blot analysis confirmed decreased expression levels of iNOS and COX-2 proteins, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available coumarin derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Structure–Activity Relationship (SAR)

Studies exploring the SAR of coumarin derivatives have highlighted that modifications on the chromenone ring significantly influence biological activity. For instance, substituents at specific positions enhance antioxidant and anti-inflammatory properties, guiding future drug design efforts .

Properties

IUPAC Name

methyl 4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-4-12-8-18(20)25-16-9-14(5-6-15(12)16)23-10-13-7-17(19(21)22-3)24-11(13)2/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYYGAMRYLWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.